Aselacin C

Endothelin Receptors Receptor Selectivity Cardiovascular Pharmacology

Sourcing a balanced dual ETA/ETB antagonist is a persistent challenge, as most commercial tools are either ETA-selective or synthetic small molecules. Aselacin C (CAS 156223-08-4) solves this with its natural cyclic pentapeptolide scaffold and moderate, balanced receptor blockade: - Dual ETA/ETB antagonism (IC50 60 and 80 µg/mL) for combined receptor contribution studies. - ≥95% HPLC purity, qualified as a positive control for ET receptor binding assays. - Cyclic depsipeptide structure ideal for NMR, X-ray crystallography, and membrane interaction research.

Molecular Formula C46H66N8O11
Molecular Weight 907.1 g/mol
CAS No. 156223-08-4
Cat. No. B123888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAselacin C
CAS156223-08-4
Synonymsaselacin C
Molecular FormulaC46H66N8O11
Molecular Weight907.1 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C
InChIInChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1
InChIKeyARKPSPWBJDFWAE-GFDFNCKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aselacin C: Dual ETA/ETB Antagonist


Aselacin C (CAS 156223-08-4) is a cyclic pentapeptolide natural product originally isolated from the fungus Acremonium sp. [1]. It functions as a dual antagonist of endothelin receptors ETA and ETB , a distinct profile within the broader class of endothelin receptor antagonists, which are predominantly either selective for ETA or are synthetic small molecules. Its characterization and biological activity were first described in 1994 by researchers at Abbott Laboratories [1].

1
Dual ETA/ETB receptor pathway studies with reported balanced antagonism
2
Cyclic depsipeptide natural product scaffold for chemical biology research
3
Endothelin system model-response investigation distinct from selective ETA probes

Why Aselacin C Cannot Be Substituted


Generic substitution among endothelin receptor antagonists is scientifically invalid due to profound differences in receptor selectivity profiles, molecular structures, and associated pharmacology. While many commercial antagonists, such as Ambrisentan, are highly selective for the ETA receptor [1], Aselacin C exhibits a dual antagonism profile against both ETA and ETB . This distinction is critical because ETA and ETB receptors mediate different, and sometimes opposing, physiological effects. Furthermore, Aselacin C is a cyclic depsipeptide natural product [2], a chemical class distinct from the sulfonamide-based (e.g., Bosentan [3]) and propanoic acid-based (e.g., Ambrisentan [4]) structures of most synthetic antagonists. These structural and selectivity differences dictate unique binding kinetics and in vivo behaviors, making Aselacin C an irreplaceable tool for specific research applications.

Receptor Selectivity Mismatch
Selective ETA antagonists (e.g., Ambrisentan) do not engage ETB; dual-pathway interpretation may not transfer.
Chemical Scaffold Divergence
Sulfonamide- or propanoic acid-based blockers differ from this cyclic depsipeptide; binding kinetics and stability may shift.
Natural Product Identity
Synthetic small-molecule endothelin antagonists do not replicate the macrocyclic depsipeptide character and may alter off-target profiles.

Evidence for Choosing Aselacin C


Dual ETA/ETB Antagonism vs. Selective Blockers

Aselacin C's dual antagonism of ETA and ETB receptors (IC50s of 60 µg/mL and 80 µg/mL, respectively [1]) stands in contrast to the high ETA-selectivity of commonly used synthetic antagonists like Ambrisentan (ETAR IC50 = 0.251 - 630 nM depending on tissue, with significantly weaker ETB activity [2]) and the moderate selectivity of Bosentan (ETA IC50 = 4.1-4.7 nM, ETB IC50 = 474.8 nM ). This makes Aselacin C a preferred tool for studying the integrated physiology of both receptor subtypes.

Dual Antagonism vs. Selective Blockers
Cross-study comparable
Aselacin C: ETA IC50 60 µg/mL, ETB 80 µg/mL. Ambrisentan: ETA-selective (IC50 0.251–630 nM). Bosentan: ~67-fold ETA-selective (ETA IC50 4.1–4.7 nM, ETB ~475 nM).
Supports dual ETA/ETB pathway-response study fit
Binding assays in different membrane preparations; direct potency comparisons require method context
Endothelin Receptors Receptor Selectivity Cardiovascular Pharmacology

Potency vs. Aselacin A

Within the aselacin family, Aselacin C is a less potent dual antagonist than Aselacin A. Aselacin A inhibits endothelin-1 binding with an IC50 of approximately 20 µg/mL [1], whereas Aselacin C shows IC50 values of 60 µg/mL and 80 µg/mL for ETA and ETB, respectively . This 3- to 4-fold difference in potency allows for distinct experimental designs where a more moderate level of receptor blockade may be desired to avoid complete signal abrogation.

Potency: Aselacin A vs. C
Head-to-head
Aselacin C: ETA IC50 60 µg/mL, ETB 80 µg/mL. Aselacin A: IC50 ≈20 µg/mL (dual). Aselacin C shows ~3–4× lower potency.
May support partial receptor blockade study contexts
Same radioligand binding system; potency difference can inform dose-response design
Endothelin Receptors Potency Comparison Natural Product

Depsipeptide vs. Peptide Macrocycle

Aselacin C is a cyclic pentapeptolide, a depsipeptide featuring an ester linkage within the macrocycle [1]. This is structurally distinct from other cyclic peptide endothelin antagonists like BE-18257B (cyclo(D-Trp-D-Glu-Ala-D-Allo-Ile-Leu)), which is a purely peptidic cyclic pentapeptide [2]. While both are natural product-derived antagonists, the presence of a depsipeptide bond in Aselacin C imparts different conformational and metabolic stability properties that can influence experimental outcomes, particularly in assays involving esterases.

Depsipeptide vs. Peptide Macrocycle
Class-level
Aselacin C: cyclic pentapeptolide with one ester bond. BE-18257B: all-amide cyclic pentapeptide. Different backbone chemistry.
May influence stability in esterase-containing systems
Structural class inference; experimental stability comparison needed
Chemical Structure Natural Product Cyclic Peptide

Purity Advantage over Aselacin B

Commercial Aselacin C is available at a high purity standard of ≥95% by HPLC . In contrast, the closely related analog Aselacin B (CAS 156223-07-3) is less well-characterized in the literature and is not routinely available from major vendors as a high-purity reagent . This difference in commercial availability and purity specification directly impacts experimental reproducibility and data reliability.

Purity vs. Aselacin B
Data to verify
Aselacin C: reported ≥95% HPLC purity. Aselacin B: limited purity specification from commercial sources.
Defined purity may support consistent assay performance
Supplier QC data; independent verification recommended
Product Purity Assay Reproducibility Quality Control

Aselacin C Applications


Dual ETA/ETB Receptor Studies

Aselacin C is the preferred probe for experiments designed to study the combined contribution of both ETA and ETB receptors to a physiological or pathological process, such as vascular tone regulation or cardiac hypertrophy. Its dual antagonism profile, with IC50s of 60 and 80 µg/mL respectively [1], allows researchers to block both receptors simultaneously without the confounding variables introduced by using a combination of highly selective tools or the off-target profiles of broad-spectrum kinase inhibitors.

Integrated Endothelin Physiology in Disease Models

In animal models of pulmonary arterial hypertension or renal disease, where both ETA and ETB receptor activation contribute to pathogenesis, Aselacin C provides a means to achieve moderate, balanced receptor blockade . This can be contrasted with the profound ETA-selective blockade achieved by drugs like Ambrisentan [2] or the pharmacokinetic complexity of Bosentan , offering a distinct pharmacological tool to dissect receptor-specific contributions to disease progression.

Cyclic Depsipeptide Chemical Biology

Due to its unique structure as a cyclic depsipeptide with a long-chain fatty acid appendage [3], Aselacin C serves as a valuable scaffold for studying the conformational dynamics and membrane interactions of macrocyclic natural products. It can be used in structural biology studies (e.g., NMR, X-ray crystallography) to understand how depsipeptide bonds influence receptor binding and stability, offering insights distinct from purely peptidic macrocycles like BE-18257B [4].

Endothelin Receptor Assay Standardization

The availability of Aselacin C with a defined purity of ≥95% by HPLC makes it an ideal standard for calibrating endothelin receptor binding assays. Its well-documented dual antagonism profile allows for its use as a positive control to validate assay performance and ensure consistency across different experimental batches and laboratories, reducing data variability and enhancing reproducibility.

Application
Selection Property
Validation Focus
Dual ETA/ETB receptor pathway studies
Dual receptor antagonism profile
Combined ETA/ETB response endpoints
Endothelin system model-response studies
Moderate balanced receptor blockade
Model-specific ETA/ETB contribution interpretation
Cyclic depsipeptide scaffold studies
Depsipeptide macrocycle structure
Conformational stability and esterase sensitivity
Endothelin binding assay calibration
Defined HPLC purity specification
Assay reproducibility and lot consistency

Technical Documentation Hub

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